2-Bromobenzamide
Overview
Description
Synthesis Analysis
2-Bromobenzamide serves as a key intermediate in numerous synthetic routes. Its synthesis can involve copper-catalyzed reactions with potassium thiocyanate in water, leading to benzisothiazol-3(2H)-one derivatives through S-C and S-N bond formation (Wang et al., 2012). Another method includes its coupling with terminal alkynes catalyzed by CuI/l-proline to produce substituted 3-methyleneisoindolin-1-ones, demonstrating the adaptability of 2-bromobenzamide in creating diverse molecular architectures (Li et al., 2009).
Molecular Structure Analysis
The molecular structure of 2-bromobenzamide and its derivatives can be extensively analyzed through X-ray diffraction (XRD) and computational methods. For instance, studies on halogen·halogen contacts in cocrystals of 4-bromobenzamide have provided insights into type I and II halogen interactions, enriching our understanding of its structural modularity and interaction patterns (Tothadi et al., 2013).
Chemical Reactions and Properties
2-Bromobenzamide participates in a variety of chemical reactions, such as the Cu-catalyzed tandem reaction with aldehydes and aqueous ammonia to assemble quinazolinone scaffolds. This process illustrates its role in synthesizing complex heterocycles with potential biological activity (Guo et al., 2014). Additionally, its reaction with carbodiimides under Co-catalysis forms 3-(imino)isoindolin-1-ones, showcasing the compound's versatility in catalytic cyclization reactions (Aman et al., 2021).
Scientific Research Applications
Chemoselective Synthesis
2-Bromobenzamide is utilized in the chemoselective one-pot synthesis of dibenzothiazepinones and dibenzoxazepinones, utilizing copper-catalyzed couplings. This method achieves high yield and chemoselectivity, broadening its application in organic synthesis (Chen et al., 2017).
Synthesis of Quinazolinones
A copper-catalyzed tandem reaction of 2-bromobenzamides with aldehydes and aqueous ammonia under air is an efficient procedure for preparing quinazolinones. This novel methodology provides a practical route to synthesize alkaloid tryptanthrin (Guo et al., 2014).
Benzisothiazol-3(2H)-one Derivatives Synthesis
A concise approach to various benzisothiazol-3(2H)-one derivatives is developed through copper-catalyzed reactions involving 2-bromobenzamide derivatives, highlighting its utility in synthesizing structurally unique compounds (Wang et al., 2012).
Dual Functional Behavior Study
1,2-bis(4-bromobenzamide)benzene, related to 2-bromobenzamide, exhibits dual functionality, acting as a ligand or reactant in Suzuki coupling reactions, demonstrating its versatile roles in chemical processes (Cavalheiro et al., 2019).
Direct Arylations of Heteroarenes
2-Bromobenzamides are involved in palladium-catalyzed direct arylation of heteroarene C-H bonds. This reaction has shown utility in the arylation of thiazoles, thiophenes, furans, and pyrroles, demonstrating its versatility in heterocyclic chemistry (Chen et al., 2013).
Isoindolin-1-ones Assembly
2-Bromobenzamides, when reacted with terminal alkynes, result in substituted 3-methyleneisoindolin-1-ones, showcasing its potential in the synthesis of novel organic structures (Li et al., 2009).
Synthesis of 2-Substituted Quinazolinones
A Cu(I)-catalyzed ligand- and base-free multipathway domino strategy using 2-bromobenzamide is developed for synthesizing 2-substituted quinazolinones. This illustrates its use in facilitating complex organic reactions (Upadhyaya et al., 2016).
Safety And Hazards
2-Bromobenzamide is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
Relevant Papers One relevant paper titled “Preparation of benzisothiazolones from 2-bromobenzamides and sulfur under copper catalysis conditions” discusses a convenient two-stage method for preparing benz[d]isothiazol-3(2H)-ones from 2-bromobenzamides and sulfur in a one-pot process under copper catalysis conditions .
properties
IUPAC Name |
2-bromobenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHNAEZDWNCRWRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50193077 | |
Record name | 2-Bromobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50193077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromobenzamide | |
CAS RN |
4001-73-4 | |
Record name | 2-Bromobenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4001-73-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromobenzamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004001734 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | o-Bromobenzamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10071 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Bromobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50193077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromobenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.502 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Bromobenzamide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84VHS7LS88 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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